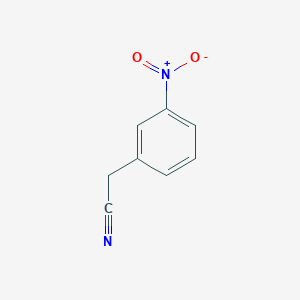

3-Nitrophenylacetonitrile

Description

Overview of Arylacetonitriles as Synthetic Intermediates and Building Blocks

Arylacetonitriles, a class of organic compounds characterized by an aryl group attached to a cyanomethyl group (-CH₂CN), are recognized as exceptionally versatile building blocks in organic synthesis. researchgate.netresearchgate.netfrontiersin.org Their utility stems from the dual reactivity of the molecule: the aromatic ring can undergo various substitution reactions, while the cyano group and the adjacent methylene (B1212753) bridge offer numerous possibilities for chemical transformations. The cyano group can be readily converted into other functional groups such as amines, carboxylic acids, amides, ketones, and tetrazoles. researchgate.net

These compounds serve as crucial intermediates in the construction of complex molecular architectures, particularly in the field of medicinal chemistry for the synthesis of heterocyclic scaffolds. researchgate.netresearchgate.net Many biologically active structures owe their existence to synthetic pathways involving arylacetonitrile derivatives. researchgate.net Their ease of preparation and the multiple modes of reactivity they exhibit make them valuable precursors for a wide range of applications, from pharmaceuticals to materials science. researchgate.netfrontiersin.org The development of efficient methods for the synthesis of arylacetonitriles continues to be an active area of research, with modern techniques focusing on improved yields, reduced toxicity of reagents, and broader substrate scopes. researchgate.net

Significance of Nitroaromatic Compounds in Chemical Synthesis and Materials Science

Nitroaromatic compounds, which contain one or more nitro groups (-NO₂) attached to an aromatic ring, are a cornerstone of modern chemical manufacturing and materials science. nih.govnih.gov The strong electron-withdrawing nature of the nitro group profoundly influences the chemical properties of the aromatic ring, making these compounds essential starting materials and intermediates for a vast array of products. nih.govnih.gov

In chemical synthesis, nitroaromatics are indispensable precursors for the production of anilines (via reduction of the nitro group), which are themselves fundamental building blocks for dyes, antioxidants, and pharmaceuticals. researchgate.net The nitro group's ability to activate the aromatic ring towards nucleophilic substitution is a key feature exploited in the synthesis of many complex molecules. This class of compounds is integral to the manufacturing of pesticides, herbicides, and polymers. nih.govoregonstate.edu

In materials science, the unique electronic and energetic properties of nitroaromatic compounds have led to their use in high-energy materials, including explosives. nih.govoregonstate.edu Furthermore, their distinct optical and electronic characteristics are harnessed in the development of specialized dyes, plastics, and even advanced coordination polymers designed for chemical sensing applications. oregonstate.edutaylorandfrancis.com The rich chemistry of the nitro group ensures that nitroaromatic compounds will remain central to innovation in both synthetic and materials chemistry. nih.gov

Historical Context of Nitrophenylacetonitrile Synthesis and Applications in Research

The synthesis of nitrophenylacetonitriles is historically linked to the broader development of nitration techniques for aromatic compounds. Early methods for producing these compounds often involved the direct nitration of phenylacetonitrile (B145931) using a mixture of concentrated nitric acid and sulfuric acid. google.com However, these approaches typically resulted in a mixture of ortho, meta, and para isomers, with yields for the desired isomer often being suboptimal. google.com

A significant challenge in the historical synthesis was controlling the regioselectivity of the nitration to favor one isomer over the others. For instance, the synthesis of 4-nitrophenylacetonitrile (B121139), an important pharmaceutical intermediate, has been the subject of considerable research to improve yields and minimize the formation of byproducts. google.com Alternative historical routes included the reaction of a nitobenzyl halide with a cyanide salt. google.com

Historically, the applications of nitrophenylacetonitriles in research were primarily as intermediates. For example, 4-nitrophenylacetonitrile has been noted for its use as a reagent in analytical chemistry, forming colored compounds with certain aromatic molecules, and as a precursor for dyes. researchgate.net The ongoing development of synthetic methodologies, such as directional nitration techniques, has made these compounds more accessible, expanding their use in modern research fields like medicinal chemistry and materials science. google.com

Positional Isomerism in Nitrophenylacetonitriles: Differentiating 2-, 3-, and 4-Nitrophenylacetonitrile in Academic Contexts

The isomers exhibit different physical and spectroscopic properties, which are often used for their characterization. These differences are a direct consequence of the varying degrees of electronic communication between the nitro group, the cyano group, and the aromatic ring.

| Property | 2-Nitrophenylacetonitrile (B16159) | 3-Nitrophenylacetonitrile | 4-Nitrophenylacetonitrile |

| CAS Number | 610-66-2 | 621-50-1 | 555-21-5 |

| Molecular Formula | C₈H₆N₂O₂ | C₈H₆N₂O₂ | C₈H₆N₂O₂ |

| Molecular Weight | 162.15 g/mol | 162.15 g/mol | 162.15 g/mol |

| Typical Appearance | Solid | Solid | Solid |

| Melting Point | 82-84 °C | 61-63 °C | 115-118 °C |

Note: Physical properties such as melting point can vary slightly between sources.

In synthetic applications, the choice of isomer is critical. For example, 4-nitrophenylacetonitrile is a widely used intermediate for synthesizing various heterocyclic compounds and acrylonitrile (B1666552) derivatives with potential pharmaceutical applications. researchgate.netbenthamdirect.com The reactivity of the benzylic protons (the -CH₂- group) is influenced by the position of the nitro group. In the case of the 4-nitro isomer, the strong para-electron-withdrawing effect can facilitate the formation of a carbanion at the benzylic position, a key step in many condensation reactions. researchgate.net In contrast, the electronic influence in the 3-nitro isomer is different, leading to distinct reactivity patterns. chemicalbook.com The steric hindrance imposed by the adjacent nitro group in the 2-nitro isomer also imparts unique reactivity. Therefore, a precise understanding of the properties and reactivity of each specific isomer is fundamental for its effective use in academic research and chemical synthesis. chim.it

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-nitrophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c9-5-4-7-2-1-3-8(6-7)10(11)12/h1-3,6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAVKEPUFQMUGBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20211151 | |

| Record name | Acetonitrile, (m-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

621-50-1 | |

| Record name | (3-Nitrophenyl)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetonitrile, (m-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 621-50-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetonitrile, (m-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitrophenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 3 Nitrophenylacetonitrile

Contemporary Synthesis Strategies for 3-Nitrophenylacetonitrile

Modern synthetic efforts are largely centered on the electrophilic nitration of phenylacetonitrile (B145931) and alternative routes that build the molecule from different precursors.

The introduction of a nitro group onto the phenylacetonitrile framework is a primary method for synthesizing nitrophenylacetonitrile isomers. The cyanomethyl group (-CH2CN) is deactivating and primarily a meta-director in electrophilic aromatic substitution, which favors the formation of the 3-nitro isomer. However, the reaction often yields a mixture of ortho, meta, and para isomers, necessitating research into controlling the reaction's selectivity.

The direct nitration of phenylacetonitrile is commonly achieved using a combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com In this reaction, sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com The cyanomethyl substituent on the benzene (B151609) ring is an electron-withdrawing group, which directs the incoming electrophile to the meta-position. Consequently, this compound is a major product of this reaction. However, achieving high regioselectivity is challenging, as the reaction can also produce significant amounts of the ortho- and para-isomers (4-nitrophenylacetonitrile), with one study noting a para-isomer yield of only 48.6% when using this standard mixed acid method. google.com

To overcome the regioselectivity challenges of mixed acids, directional nitration techniques have been developed. One such method employs polyphosphoric acid (PPA) or a mixture of phosphoric acid and sulfuric acid as a constituent of the nitrating agent. google.comgoogle.com These techniques have been specifically investigated to enhance the yield of the para-isomer, 4-nitrophenylacetonitrile (B121139). google.comgoogle.comsmolecule.com The proposed mechanism suggests that the cyclic complex formed between polyphosphoric acid and the nitronium ion (NO₂⁺) is sterically bulky. google.com This steric hindrance makes it difficult for the electrophile to attack the ortho-position of the phenylacetonitrile, thereby increasing the relative yield of the para-product. google.com When PPA is not used under similar conditions, the resulting product mixture is often an oil, indicating a higher content of the ortho-isomer. google.com

Significant research has focused on optimizing reaction conditions to maximize the yield and purity of the desired nitrophenylacetonitrile isomer. Studies on directional nitration toward the para-isomer provide detailed insights into the effects of these parameters.

The molar ratio of the reactants is critical. In a PPA-based system, as the molar ratio of concentrated nitric acid to phenylacetonitrile increases, the conversion of phenylacetonitrile also increases.

Effect of HNO₃:Phenylacetonitrile Molar Ratio on Reaction

| Molar Ratio (HNO₃:Phenylacetonitrile) | Molar Conversion of Phenylacetonitrile (%) |

|---|---|

| 1.5:1 | 72.35 |

| 3.5:1 | 90.77 |

Data sourced from a study on directional nitration to the para-isomer. google.com

Temperature control is also paramount. For the directional nitration using a phosphoric/sulfuric acid mixture, the initial mixing of acids is controlled at 10-15°C. google.com The subsequent addition of phenylacetonitrile and the reaction itself are maintained at 15-20°C to ensure high selectivity and yield. google.comsmolecule.com Another study using PPA specifies controlling the temperature between 0°C and 10°C during the addition of phenylacetonitrile, with the reaction then proceeding at 20°C to 30°C. google.com

Reaction time is another key variable. In one optimized process for para-nitrophenylacetonitrile, a reaction time of 2.5 hours at 15-20°C resulted in a consistently high yield. google.com

Effect of Reaction Time on Yield of p-Nitrophenylacetonitrile

| Reaction Time (hours) | Yield (%) |

|---|---|

| 1.5 | 52.44 |

| 2.0 | 64.63 |

| 2.5 | 70.50 |

| 3.0 | 70.51 |

| 3.5 | 70.49 |

Data from a study using a HNO₃/H₃PO₄/H₂SO₄ system at 15-20°C. google.com

Under such optimized conditions—a nitric acid:phosphoric acid:sulfuric acid molar ratio of 1:0.65:1.49, a nitric acid:phenylacetonitrile ratio of 1.145:1, a temperature of 15–20°C, and a time of 2.5 hours—an average yield of 70.50% for p-nitrophenylacetonitrile was achieved. google.com Another set of optimal conditions reported a 64.69% molar yield of the para-isomer with a product purity of 99.11%. google.com

Beyond the direct nitration of phenylacetonitrile, alternative synthetic strategies exist that construct the molecule from different starting materials.

An alternative pathway for the preparation of this compound has been documented. chemicalbook.comchemicalbook.com This route involves the reaction of a benzene derivative, specifically 1-[(methoxymethoxy)methyl]-3-nitro-benzene, with tetrabutylammonium (B224687) cyanide. chemicalbook.comchemicalbook.com This method represents a nucleophilic substitution approach, where the cyanide anion (CN⁻) provided by tetrabutylammonium cyanide displaces a leaving group on the substituted benzene precursor to form the desired product.

Directional Nitration Techniques Utilizing Polyphosphoric Acid (PPA) as a Nitrating Agent Constituent

Alternative Synthetic Routes to this compound

Mechanistic Pathways of this compound Formation

The formation of this compound via the nitration of phenylacetonitrile is a classic example of an electrophilic aromatic substitution (SEAr) reaction. This process involves the replacement of a hydrogen atom on the aromatic ring with a nitro group (-NO₂). The mechanism is a multi-step process governed by the principles of aromaticity, electrophilicity, and the electronic influence of the substituent group.

The nitration of phenylacetonitrile follows the well-established mechanism for electrophilic aromatic substitution, which can be broken down into two primary stages following the generation of the electrophile. uomustansiriyah.edu.iq

Step 1: Generation of the Electrophile The active electrophile in this reaction is the nitronium ion (NO₂⁺). It is typically generated in situ by the reaction of concentrated nitric acid (HNO₃) with a stronger acid, most commonly concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.com The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion. masterorganicchemistry.com

Step 2: Electrophilic Attack and Formation of the Arenium Ion The π-electron system of the phenylacetonitrile ring acts as a nucleophile and attacks the nitronium ion. uomustansiriyah.edu.iq This step is the slow, rate-determining step of the reaction because it temporarily disrupts the aromaticity of the benzene ring. masterorganicchemistry.com The result is the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or a Wheland intermediate (also referred to as a σ-complex). uomustansiriyah.edu.iq

Step 3: Deprotonation and Restoration of Aromaticity In the final step, a weak base in the reaction mixture, such as the hydrogen sulfate (B86663) ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom that bears the new nitro group. uomustansiriyah.edu.iqmasterorganicchemistry.com This is a fast, exergonic step as the electrons from the carbon-hydrogen bond collapse back into the ring, restoring its stable aromatic system and yielding the final product, nitrophenylacetonitrile. uomustansiriyah.edu.iq

The cyanomethyl group (-CH₂CN) of phenylacetonitrile is generally considered a deactivating group, meaning it withdraws electron density from the aromatic ring, making the ring less reactive towards electrophiles than benzene itself. libretexts.org Deactivating groups typically direct incoming electrophiles to the meta position. This is because the resonance structures of the arenium ion intermediate for ortho and para attack place the positive charge on the carbon atom directly attached to the electron-withdrawing group, which is highly destabilizing. The intermediate for meta attack avoids this unfavorable arrangement, making it the most stable and its formation pathway the most favored.

The mechanistic pathway of any chemical reaction is defined by a series of energy maxima (transition states) and energy minima (intermediates). In the electrophilic nitration of phenylacetonitrile, the reaction energy profile features two transition states and one key intermediate. masterorganicchemistry.com

First Transition State (TS1): This is the highest energy point on the reaction coordinate, corresponding to the rate-determining step where the C-NO₂ bond is beginning to form and the aromatic π-system is being disrupted. uomustansiriyah.edu.iq Its structure is a high-energy state between the starting materials and the arenium ion.

Arenium Ion (σ-complex): This is a true reaction intermediate, a resonance-stabilized carbocation that lies in an energy valley between the two transition states. uomustansiriyah.edu.iqmasterorganicchemistry.com Although it is stabilized by the delocalization of the positive charge across the ring, it is significantly less stable than the aromatic starting material or product. libretexts.org The stability of this intermediate is the key to determining the regioselectivity (ortho, meta, or para) of the substitution. For phenylacetonitrile, the meta-arenium ion is the most stable of the three possibilities, leading to the preferential formation of this compound.

Second Transition State (TS2): This transition state corresponds to the energy maximum for the deprotonation step. masterorganicchemistry.com Here, the C-H bond is breaking while the aromatic π-system is reforming. This energy barrier is substantially lower than that of the first transition state, making the deprotonation step fast. uomustansiriyah.edu.iq

The stability of the arenium ion intermediate can be rationalized by examining its resonance contributors.

| Attack Position | Resonance Structures of Arenium Ion Intermediate | Stability Analysis |

| Ortho | Three resonance forms, one of which places the positive charge directly on the carbon attached to the -CH₂CN group. | Highly destabilized by the adjacent positive charge to the electron-withdrawing group. |

| Para | Three resonance forms, one of which places the positive charge directly on the carbon attached to the -CH₂CN group. | Highly destabilized by the adjacent positive charge to the electron-withdrawing group. |

| Meta | Three resonance forms, none of which place the positive charge directly on the carbon attached to the -CH₂CN group. | The positive charge is distributed over three other carbons, avoiding the highly unstable configuration. This is the most stable intermediate. |

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for analyzing the intricate details of reaction mechanisms like the nitration of phenylacetonitrile. researchgate.net These methods allow researchers to model the reaction pathway and gain insights that are difficult or impossible to obtain through experimental means alone.

DFT calculations can be used to:

Locate and Characterize Stationary Points: This includes optimizing the geometries of reactants, products, intermediates, and transition states along the reaction coordinate. researchgate.net

Visualize Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) of phenylacetonitrile and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitronium ion helps to understand the nucleophilic and electrophilic characters of the reactants.

Analyze Charge Distribution: Computational models can map the electrostatic potential on the molecule's surface, visually demonstrating how the electron-withdrawing nature of the cyanomethyl group reduces the electron density of the aromatic ring, particularly at the ortho and para positions, thereby favoring meta attack. unpatti.ac.iddergipark.org.tr

Recent computational studies on the nitration of substituted benzenes have successfully mapped the entire reaction profile, identifying not only the arenium ion intermediate but also a preceding, weakly bound π-complex where the electrophile is associated with the face of the aromatic ring before the σ-bond forms. researchgate.net

Below is a representative table of data that can be derived from DFT calculations for electrophilic aromatic substitution on a substituted benzene, illustrating the kind of quantitative insights these methods provide.

| Parameter | Reactants | π-Complex | Transition State 1 (TS1) | σ-Complex (Intermediate) | Transition State 2 (TS2) | Products |

| Relative Energy (kcal/mol) | 0.0 | -2.5 | +15.8 | +8.1 | +9.5 | -25.0 |

| C-NO₂ distance (Å) | N/A | ~3.0 | ~2.1 | ~1.5 | ~1.5 | ~1.48 |

| C-H distance (Å) | ~1.09 | ~1.09 | ~1.10 | ~1.18 | ~1.6 | N/A |

| Note: The values are illustrative for a generic nitration reaction and are not specific to this compound, but represent typical findings from DFT studies. researchgate.net |

These computational approaches have become indispensable for the detailed elucidation of reaction mechanisms, corroborating experimental findings and providing a predictive framework for understanding chemical reactivity. nih.gov

Comprehensive Reactivity and Transformational Chemistry of 3 Nitrophenylacetonitrile

Nucleophilic Reactions of 3-Nitrophenylacetonitrile

The nucleophilic character of this compound is primarily expressed through reactions involving the active methylene (B1212753) group, which is positioned between the aromatic ring and the nitrile moiety.

The electron-withdrawing nature of the nitro group on the phenyl ring enhances the acidity of the protons on the adjacent methylene (-CH₂-) group. This facilitates deprotonation by a base to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile, serving as the key intermediate for a variety of carbon-carbon bond-forming reactions. The negative charge is delocalized over the benzylic carbon, the cyano group, and the nitrophenyl ring, which accounts for its stability and reactivity.

The carbanion generated from this compound can readily react with electrophiles such as alkyl halides in α-alkylation reactions. While specific studies on the 3-nitro isomer are not extensively detailed in surveyed literature, the reactivity is well-established for related isomers, such as 4-nitrophenylacetonitrile (B121139). rsc.org In these reactions, a base is used to deprotonate the active methylene group, and the resulting nucleophile attacks the alkyl halide to form a new C-C bond. rsc.org

A general scheme for this transformation involves the reaction of the nitrile with an alkyl halide in the presence of a suitable base. The choice of base and solvent is critical to ensure efficient carbanion formation and subsequent alkylation while avoiding side reactions.

Table 1: Representative Alkylation based on Isomeric Reactivity This table illustrates the expected reactivity of this compound based on documented reactions of its isomers.

| Reactant | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Nitrophenylacetonitrile, Aldehydes, Alkyl Halides, Hantzsch Ester | N,N-diisopropylethylamine (DIEA) | 2,2-Dialkylated 4-nitrophenyl acetonitriles | Good | rsc.org |

The stabilized carbanion of nitrophenylacetonitriles can act as a Michael donor, participating in conjugate addition (Michael addition) reactions with α,β-unsaturated carbonyl compounds, nitriles, or nitro compounds (Michael acceptors). acs.orgmasterorganicchemistry.com This reaction is a powerful method for forming carbon-carbon bonds. masterorganicchemistry.com

A notable example that highlights the reactivity at the benzylic position involves a one-pot, three-component reaction of an aldehyde, Meldrum's acid, and sodium cyanide. When 3-nitrobenzaldehyde (B41214) is used, the reaction proceeds through a Knoevenagel condensation followed by a Michael addition of the cyanide anion. This sequence results in the formation of 2-(sodium 2,2-dimethyl-4-oxo-4H-1,3-dioxin-5-yl-6-oxide)-2-(3-nitrophenyl) acetonitrile (B52724) in high yield, demonstrating the facile formation of a substituted product with the key this compound framework. academie-sciences.fr

Table 2: Three-Component Reaction Leading to a this compound Derivative

| Reactants | Solvent | Product | Yield | Reference |

|---|

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product. wikipedia.org The active methylene group of this compound makes it a suitable substrate for this reaction when paired with aldehydes or ketones, typically in the presence of a basic catalyst like an amine. wikipedia.orgyoutube.com

While extensive data for the 3-nitro isomer is limited in the reviewed literature, the reaction is well-documented for p-nitrophenylacetonitrile, which readily condenses with various aromatic aldehydes. organic-chemistry.orgresearchgate.net These reactions are often efficient and produce substituted acrylonitrile (B1666552) derivatives in high yields. researchgate.net

Table 3: Representative Knoevenagel Condensation of p-Nitrophenylacetonitrile with Aromatic Aldehydes This table illustrates the expected reactivity of this compound based on documented reactions of its para-isomer.

| p-Nitrophenylacetonitrile | Aldehyde | Catalyst/Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 eq. | 4-Chlorobenzaldehyde (1 eq.) | Zinc Chloride / Ethanol (B145695) | (Z)-3-(4-chlorophenyl)-2-(4-nitrophenyl)acrylonitrile | 95% | researchgate.net |

| 1 eq. | 4-Nitrobenzaldehyde (1 eq.) | Zinc Chloride / Ethanol | (Z)-2,3-bis(4-nitrophenyl)acrylonitrile | 94% | researchgate.net |

In the Knoevenagel condensation of nitrophenylacetonitriles, the formation of two geometric isomers (E/Z) of the resulting acrylonitrile is possible. Research has shown that specific catalytic approaches can afford high stereoselectivity. For the condensation of p-nitrophenylacetonitrile with aromatic aldehydes, using catalysts such as zinc chloride or piperidine (B6355638) in ethanol leads to the preferential or exclusive formation of the (Z)-isomer in excellent yields. researchgate.net This selectivity is attributed to the greater thermodynamic stability of the Z-isomer, where the bulkier groups (the substituted phenyl from the aldehyde and the nitrophenyl from the nitrile) are positioned on opposite sides of the C=C double bond, minimizing steric hindrance.

α-Alkylation Reactions

Knoevenagel Condensation Reactions with Carbonyl Compounds

Reactions Involving the Nitrile Group

The cyano (-C≡N) group in this compound can undergo several characteristic transformations, most notably hydrolysis to a carboxylic acid and reduction to a primary amine.

One of the fundamental reactions of the nitrile group is its hydrolysis to a carboxylic acid. This transformation can be achieved under acidic conditions. Specifically, this compound can be hydrolyzed to 3-nitrophenylacetic acid by heating with a mixture of sulfuric acid and glacial acetic acid.

Furthermore, the nitrile group can be reduced to a primary amine. Strong reducing agents are required for this conversion. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for the reduction of nitriles to primary amines, a reaction that proceeds under mild conditions. mdpi.com This reaction converts this compound into 2-(3-nitrophenyl)ethan-1-amine. It is important to note that LiAlH₄ is a very powerful and non-selective reducing agent that can also reduce the nitro group. youtube.com Therefore, achieving selective reduction of the nitrile without affecting the nitro group would require careful selection of milder, more specific reagents and conditions.

Hydrolysis to 3-Nitrophenylacetic Acid

The nitrile functional group in this compound can be readily hydrolyzed under acidic conditions to yield the corresponding carboxylic acid, 3-nitrophenylacetic acid. This transformation is a fundamental process for converting the cyanomethyl group into a carboxymethyl group, which is a key step in the synthesis of various pharmaceutical and chemical products.

A common method involves heating this compound in the presence of a strong acid mixture. For instance, a mixture of sulfuric acid and glacial acetic acid is effective for this conversion. epo.org The reaction proceeds by acid-catalyzed hydration of the nitrile to an amide intermediate, which is then further hydrolyzed to the carboxylic acid. A patent describes adding 2-methyl-3-nitrophenylacetonitrile to a mixture of pure water and acetic acid, followed by the dropwise addition of sulfuric acid and refluxing for 6-7 hours to achieve hydrolysis. epo.org This general approach is applicable to the unsubstituted this compound.

Table 1: Conditions for Hydrolysis of Nitrophenylacetonitriles

| Reactant | Reagents | Conditions | Product | Yield | Reference |

| 2-Methyl-3-nitrophenylacetonitrile | Sulfuric acid, Acetic acid, Water | Reflux for 6-7 hours | 2-Methyl-3-nitrophenylacetic acid | 87-90% | epo.org |

| This compound | H₂SO₄, Glacial acetic acid | Heating | 3-Nitrophenylacetic acid | Not specified |

Functional Group Transformations and Derivatizations

Beyond hydrolysis, the cyanomethyl group of this compound is amenable to other transformations. The activated methylene protons adjacent to the cyano group can be deprotonated by a base to form a carbanion. This nucleophilic species can then participate in various reactions, such as alkylations and condensations.

For example, the cyano group itself is a versatile functional handle. It can be converted into other functional groups, providing a pathway to a wide array of derivatives. rsc.org While specific examples for this compound are not always detailed, analogous reactivity is well-established for related activated nitriles. The nitrile group can also be a target for derivatization in analytical methods; for instance, 3-nitrophenylhydrazine (B1228671) is used as a derivatizing agent for various functional groups to improve detection in mass spectrometry, highlighting the reactivity of such nitro-substituted phenyl compounds. nih.gov

Research has also shown that the anion of o-nitrophenylacetonitrile can undergo Michael additions to various acceptors. arkat-usa.orgresearchgate.net This reactivity is expected to be similar for the 3-nitro isomer, allowing for the formation of new carbon-carbon bonds at the benzylic position.

Reactions Involving the Nitro Group and Aromatic Ring

The nitro group is a powerful electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. More importantly, the nitro group itself is a key site for chemical transformations, most notably reduction and participation in cyclization reactions.

Reduction Reactions: Selective Reduction to Amino Derivatives

The selective reduction of the nitro group in this compound to 3-aminophenylacetonitrile is a crucial transformation, as the resulting amino compound is a precursor for many dyes, pharmaceuticals, and heterocyclic compounds. The challenge lies in reducing the nitro group without affecting the nitrile functionality.

Several methods are available to achieve this selectivity:

Catalytic Hydrogenation : This is a common and efficient method. Using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst can selectively reduce the nitro group. commonorganicchemistry.com Raney nickel is another effective catalyst for this purpose and is often preferred when trying to avoid the dehalogenation of any aryl halides that may also be present on the substrate. commonorganicchemistry.commdma.ch

Metal/Acid Systems : Metals like iron (Fe) or zinc (Zn) in an acidic medium such as acetic acid or in the presence of ammonium (B1175870) formate (B1220265) provide a mild and selective method for nitro group reduction. commonorganicchemistry.commdma.ch A patent describes using metal iron powder or zinc powder in a supercritical carbon dioxide/water medium to reduce various aromatic nitro compounds, including nitrophenylacetonitriles, with high yields and minimal pollution. google.com

Other Reducing Agents : Systems like zinc dust with hydrazine (B178648) hydrate (B1144303) have been shown to rapidly and selectively reduce aromatic nitro groups at room temperature in the presence of other reducible groups like nitriles. Similarly, magnesium powder with hydrazinium (B103819) monoformate is also an effective system for this selective reduction. sci-hub.se

Table 2: Comparison of Reagents for Selective Nitro Group Reduction

| Reagent System | Key Advantages | Potential Drawbacks | Reference(s) |

| H₂ / Pd-C | High efficiency, common method | Can reduce other functional groups (e.g., alkenes) | commonorganicchemistry.com |

| H₂ / Raney Ni | Good for substrates with halogen substituents | Requires handling of pyrophoric catalyst | commonorganicchemistry.commdma.ch |

| Fe / Acid | Mild, tolerant of other reducible groups | Stoichiometric metal waste | commonorganicchemistry.com |

| Zn / Hydrazine | Rapid, high yields, room temperature | Hydrazine is toxic | |

| Mg / Hydrazinium monoformate | Rapid, simple, room temperature | - | sci-hub.se |

Intramolecular Cyclization Reactions

This compound and its ortho-isomer are exceptionally useful precursors for the synthesis of a wide range of benzo-fused heterocyclic systems. arkat-usa.orgresearchgate.net These reactions typically involve a reduction of the nitro group to an intermediate state (like a nitroso, hydroxylamino, or amino group) which then undergoes an intramolecular cyclization by attacking the nitrile or a derivative of the cyanomethyl group.

Indoles : The reduction of o-nitrophenylacetonitrile is a known route to indoles. chemcess.comresearchgate.net This process, sometimes referred to as the Pschorr-Hoppe indole (B1671886) synthesis, involves the reduction of the nitro group to an amine, which is followed by cyclization onto the nitrile group and subsequent tautomerization to form the indole ring. researchgate.net For example, catalytic hydrogenation with Pd/C can furnish indoles directly from the corresponding o-nitrophenylacetonitriles. researchgate.net

Quinolines : While less direct, quinoline (B57606) scaffolds can be synthesized from o-nitrophenylacetonitrile. One novel method involves the Michael addition of o-nitrophenylacetonitrile to an acceptor, followed by a high-temperature annulation where an enolate intermediate attacks the nitro group intramolecularly, leading to the formation of a substituted quinoline. arkat-usa.orgresearchgate.net

N-hydroxyindoles : These heterocycles can be formed via the reductive cyclization of o-nitrophenylacetonitriles. arkat-usa.orgresearchgate.netgrafiati.com Catalytic hydrogenation using a mixed catalyst system, such as Pd/C and tetrakis(triphenylphosphine)palladium, can afford N-hydroxy-2-aminoindoles from α-aryl-substituted o-nitrophenylacetonitriles. thieme-connect.comthieme-connect.com The palladium phosphine (B1218219) complex is believed to catalyze the ring closure of an intermediate hydroxylamine (B1172632) onto the cyano group. thieme-connect.com

Cinnoline-N-oxides : o-Nitrophenylacetonitriles have been documented as versatile synthons for various heterocycles, including cinnoline-1-oxides. arkat-usa.orgresearchgate.net This transformation typically involves the generation of a carbanion at the benzylic position, which then participates in a cyclization involving the nitro group.

2,1-Benzisoxazoles (Anthranils) : The synthesis of 2,1-benzisoxazoles can be achieved from o-nitrobenzyl compounds bearing an electron-withdrawing group, such as o-nitrophenylacetonitrile. arkat-usa.orgresearchgate.netnih.gov The reaction can proceed through the dehydration of the nitro-activated methylene unit. nih.gov Another route involves the addition of carbanions, such as those derived from phenylacetonitriles, to nitroarenes, followed by treatment with a silylating agent and a base to induce cyclization into 3-aryl-2,1-benzisoxazoles. nih.gov

Cross-Coupling Reactions (e.g., Pd-mediated)

While the primary reactivity of this compound often focuses on transformations of the nitro and nitrile groups, the aromatic ring can participate in cross-coupling reactions, although the strong electron-withdrawing nature of the nitro group can influence the reaction outcomes. Palladium-catalyzed reactions are powerful tools for C-C and C-N bond formation.

A Pd-catalyzed reductive cyclization of an o-nitrophenylacetonitrile derivative has been reported in a continuous flow synthesis of an indole-3-carboxylic ester. mdpi.com While this involves the nitro and nitrile groups, it showcases the utility of palladium catalysis.

In more traditional cross-coupling, a halogenated version of the molecule, such as a bromo- or chloro-nitrophenylacetonitrile, would typically be required for reactions like Suzuki, Heck, or Buchwald-Hartwig couplings. The nitro group's presence makes the molecule an interesting substrate, as it can potentially direct or interfere with the catalytic cycle. For instance, the synthesis of imidazo[4,5-c]quinoline derivatives has been achieved using 6-bromo-4-chloro-3-nitroquinoline (B1343797) as an intermediate in a Suzuki reaction, demonstrating that Pd-mediated couplings are feasible on nitro-containing aromatic halides. chemrj.org

Advanced Spectroscopic Characterization and Computational Analysis in Research

Advanced Spectroscopic Techniques for Structural Elucidation of 3-Nitrophenylacetonitrile and its Derivatives

Spectroscopic methods are indispensable for confirming the identity and purity of this compound. Each technique offers unique insights into the molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise connectivity of atoms in a molecule. In the case of this compound, ¹H and ¹³C NMR spectra are crucial for confirming the meta substitution pattern on the phenyl ring and the presence of the cyanomethyl group.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 2-(3-chlorophenyl)acetonitrile, shows aromatic protons in the range of δ 7.21-7.33 ppm and a characteristic singlet for the methylene (B1212753) (-CH₂) protons at approximately δ 3.73 ppm. srce.hr For this compound, the electron-withdrawing nitro group would be expected to shift the aromatic proton signals further downfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon environments in the molecule. For a similar compound, 2-(4-bromophenyl)acetonitrile, the methylene carbon appears at δ 23.2 ppm, the nitrile carbon at δ 117.4 ppm, and the aromatic carbons between δ 122.2 and 132.3 ppm. srce.hr The specific chemical shifts in the ¹³C NMR spectrum of this compound are instrumental in confirming the substitution pattern. For instance, in a study of 2-(o-nitrophenyl)acetonitrile, ¹³C NMR data was vital for its characterization. researchgate.net

Interactive Table: Representative NMR Data for Phenylacetonitrile (B145931) Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 2-(3-Chlorophenyl)acetonitrile | 7.33 – 7.31 (m, 3H), 7.24 – 7.21 (m, 1H), 3.73 (s, 2H) srce.hr | Not explicitly provided in the search results. |

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key functional groups are the nitrile (-C≡N) and the nitro (-NO₂) groups. sigmaaldrich.com

The nitrile group exhibits a characteristic sharp absorption band in the region of 2200-2300 cm⁻¹. In a study on a derivative of o-nitrophenylacetonitrile, a weak C≡N stretching vibration was observed at 2238 cm⁻¹. researchgate.net The nitro group typically shows two strong absorption bands corresponding to asymmetric and symmetric stretching vibrations, usually found around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. The IR spectrum of IRMOF-3, a metal-organic framework, showed a strong peak for the C=O stretching vibration of the carboxylate group at 1694 cm⁻¹. rsc.org While not a nitro group, this illustrates the utility of IR in identifying key functional groups.

Interactive Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| Nitrile (-C≡N) | 2200-2300 |

| Nitro (-NO₂), Asymmetric Stretch | 1550-1475 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. escholarship.org The molecular weight of this compound is 162.15 g/mol . sigmaaldrich.comnih.gov

In mass spectrometry, a molecule is ionized, and the resulting molecular ion and its fragments are detected. The fragmentation pattern is often unique to the compound and provides valuable structural information. For instance, in the analysis of nitro-fatty acids, fragmentation involved losses of H₂O, CO₂, and HNO₂. nih.gov Similarly, for aromatic nitro compounds like this compound, common fragmentation pathways could involve the loss of the nitro group (NO₂) or the nitrosyl radical (NO). mdpi.com The development of soft ionization techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) allows for the analysis of molecules with minimal fragmentation, which is useful for determining the molecular weight. escholarship.orgrsc.org

While a specific crystal structure for this compound itself was not detailed in the provided search results, the PubChem entry for the compound indicates the existence of crystal structure data with a CCDC number of 177114. nih.gov The determination of the crystal structure of related compounds, such as derivatives of o-nitrophenylacetonitrile, has been used to confirm their relative configurations. researchgate.netarkat-usa.org In a study of a coumarin (B35378) derivative synthesized from 4-nitrophenylacetonitrile (B121139), X-ray crystallography was used to establish the solid-state structure. ccspublishing.org.cn

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Theoretical and Computational Chemistry Studies

Theoretical and computational methods, particularly Density Functional Theory (DFT), have become powerful tools for complementing experimental data and providing deeper insights into the electronic structure and reactivity of molecules.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to calculate molecular properties such as optimized geometries, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps, which are crucial for predicting reactivity. nih.govresearchgate.net

DFT calculations can be used to model the IR spectra of molecules, and the calculated frequencies often show good agreement with experimental data after appropriate scaling. researchgate.net Studies on related nitroaromatic compounds have utilized DFT to analyze their structure and vibrational spectra. doi.org Furthermore, DFT calculations can provide insights into the distribution of the carbanionic charge in derivatives of nitrophenylacetonitrile, which is important for understanding their reactivity in various chemical transformations. doi.org By calculating the energies of different conformers and transition states, DFT can also be used to predict reaction pathways.

Prediction of Activation Energies and Reaction Pathways

Molecular Dynamics Simulations (if applicable to relevant research)

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD studies focused on this compound were not identified in the provided search results, this technique is applied to isomeric and related compounds. For example, MD simulations have been used to model solvent interactions with 4-nitrophenylacetonitrile to guide the selection of solvents for specific reactions. This approach allows researchers to understand how different solvents might influence reaction pathways and stability on a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to relevant research)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a compound and its biological activity or a specific property like toxicity. nih.gov These models are widely used in drug discovery and environmental toxicology to predict the potential effects of new chemicals before they are synthesized. nih.govresearchgate.net

Applications of 3 Nitrophenylacetonitrile in Specialized Organic Synthesis

Precursor in Medicinal Chemistry Research

The utility of 3-nitrophenylacetonitrile extends significantly into medicinal chemistry, where it is employed as a starting material for the synthesis of complex molecules with potential therapeutic applications.

This compound is a key intermediate in the production of various active pharmaceutical ingredients (APIs). The presence of the nitro and nitrile functional groups provides reactive sites for further chemical modifications, enabling the construction of more complex molecular architectures.

While p-nitrophenylacetonitrile is more directly involved in the synthesis of the β-blocker atenolol (B1665814) and the antidepressant venlafaxine, this compound serves as a precursor for creating analogs of these drugs. google.comgoogle.com The synthesis of analogs is a common strategy in drug discovery to improve the efficacy, selectivity, or pharmacokinetic properties of existing drugs. The process typically involves the reduction of the nitro group to an amino group, which is then further functionalized. For instance, p-aminophenylacetonitrile, derived from the reduction of p-nitrophenylacetonitrile, is a key intermediate for both atenolol and venlafaxine. google.com By starting with this compound, chemists can create positional isomers and other structural variants of these important pharmaceuticals for further biological evaluation.

The reactivity of this compound makes it a valuable scaffold for the development of new drug candidates. tandfonline.com For example, it has been used in multi-component reactions, such as the Dakin-West reaction, to synthesize novel N-(1-(3-chlorophenyl)-3-aryl-3-oxopropyl)-2-(4-nitrophenyl)acetamides. tandfonline.com This reaction highlights the ability of the acetonitrile (B52724) moiety to participate in complex bond-forming processes, leading to the creation of diverse molecular libraries for screening against various biological targets. Research has shown that derivatives of nitrophenylacetonitrile can be used to synthesize compounds with potential antimicrobial and anticancer activities.

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a large percentage of approved drugs containing at least one heterocyclic ring. This compound is a valuable precursor for the synthesis of a variety of bioactive heterocyclic compounds. chemshuttle.com The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the nitro group can be reduced to an amino group, which can then participate in cyclization reactions to form nitrogen-containing heterocycles. Acrylonitrile (B1666552) derivatives, synthesized from nitrophenylacetonitriles, are important intermediates for creating molecules with pharmaceutical or biological relevance. researchgate.net These derivatives have been explored for a wide range of biological activities, including antiproliferative, antifungal, and antibacterial properties. rsc.org

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

Role in the Production of Atenolol and Venlafaxine Analogs

Role in Agrochemical and Dye Synthesis

Beyond pharmaceuticals, this compound and its isomers are important intermediates in the agrochemical and dye industries. guidechem.comcymitquimica.com In agrochemical synthesis, the structural motifs derived from nitrophenylacetonitriles can be found in some pesticides and herbicides. The reactivity of the nitrile and nitro groups allows for the introduction of various functionalities that can modulate the biological activity and environmental fate of the resulting agrochemicals.

In the dye industry, the aromatic nitro group of this compound can be reduced to an amino group, which is a key functional group (a chromophore) for the synthesis of azo dyes. google.com Azo dyes are a large and important class of colored organic compounds used in textiles, printing, and other applications. The specific position of the nitro group on the phenyl ring influences the color and properties of the final dye molecule.

Catalyst and Catalytic Studies Involving this compound

While this compound is primarily used as a reactant or building block, there is research exploring its role and the role of its isomers in catalytic studies. For instance, in asymmetric Michael addition reactions, the nitro group of the nitrophenylacetonitrile has been shown to be important for improving enantioselectivity. mdpi.com Specifically, in certain asymmetric Mannich-type reactions, 2-nitrophenylacetonitrile (B16159) was found to be a suitable nucleophile, suggesting that the position of the nitro group can direct the reaction to control the stereochemical outcome. mdpi.com Although this study highlighted the utility of the ortho-isomer, it underscores the potential for the electronic and steric properties of nitrophenylacetonitriles to influence catalytic processes.

Furthermore, acrylonitrile derivatives synthesized from p-nitrophenylacetonitrile have been used in Knoevenagel condensation reactions, which are often catalyzed by a base. rsc.orgrsc.org These studies focus on the development of efficient and environmentally friendly synthetic methods, where the choice of catalyst and reaction conditions can significantly impact the yield and selectivity of the desired products. rsc.org

Use as a Nucleophile in Asymmetric Organocatalytic Conjugate Additions

This compound has emerged as a proficient nucleophile in the realm of asymmetric organocatalytic conjugate additions, particularly in Michael additions to α,β-unsaturated aldehydes. acs.orgnih.gov The key to its reactivity lies in the presence of the nitro group on the phenyl ring. acs.org This electron-withdrawing group increases the acidity of the benzylic protons, facilitating the formation of a carbanion that can act as a nucleophile. acs.org

Traditionally, pronucleophilic species in organocatalytic reactions require two geminal electron-withdrawing groups to achieve the necessary acidity. acs.org However, the introduction of a nitro group at the para or ortho position of the phenyl ring in arylacetonitriles serves as a temporary activating group. acs.orgacs.org This activation allows the arylacetonitrile to participate effectively in organocatalytic processes. acs.org The carbanion generated from this compound is a suitable nucleophile for diastereoselective Michael additions. arkat-usa.org

In these reactions, a chiral organocatalyst, often a diarylprolinol silyl (B83357) ether, is employed to control the stereochemical outcome. The catalyst reacts with the α,β-unsaturated aldehyde to form a chiral iminium ion. This iminium ion is then attacked by the nucleophilic carbanion of this compound. This process allows for the creation of new stereogenic centers with high levels of enantioselectivity. acs.org

A significant advantage of using a nitro group as a remote activating group is that it can be modified or removed in subsequent synthetic steps without affecting the newly formed stereocenter at the nucleophilic carbon. acs.org This versatility enhances the synthetic utility of this compound in the construction of complex chiral molecules. acs.org

Investigations into Catalytic Efficiency and Enantioselectivity

Research into the application of this compound as a nucleophile in asymmetric organocatalytic conjugate additions has yielded significant findings regarding catalytic efficiency and enantioselectivity. acs.org Studies have demonstrated that the reaction of para-nitrophenylacetonitrile with β-alkyl-substituted acroleins can proceed with high enantioselectivity. acs.org

A sequential one-pot protocol involving the initial Michael addition, followed by reduction with sodium borohydride (B1222165) (NaBH4) and subsequent lactonization, has been developed. acs.org This procedure affords diastereomerically pure disubstituted lactones in high yields and with excellent optical purity. acs.orgacs.org

The efficiency and stereoselectivity of these reactions are influenced by the nature of the substituent on the α,β-unsaturated aldehyde. For instance, when the substituent (R) is an alkyl group, the resulting trans-lactones are formed with complete diastereoselectivity and high enantiomeric excess (ee). acs.org However, when R is an aromatic group, while diastereoselectivity remains high, the enantioselectivity is generally lower. acs.org The electronic properties of substituents on the aromatic ring of the aldehyde also play a role; electron-donating groups tend to decrease the enantioselectivity, whereas electron-withdrawing groups can slightly improve it. acs.org

The following table summarizes the results of the sequential Michael addition/reduction/lactonization of p-nitrophenylacetonitrile with various aldehydes, highlighting the yields and enantioselectivity achieved.

Table 1: Catalytic Efficiency and Enantioselectivity in the Synthesis of Disubstituted Lactones

| Aldehyde Substituent (R) | Product | Yield (%) | ee (%) |

|---|---|---|---|

| CH3CH2 | 6a | 95 | 90 |

| (CH3)2CH | 6b | 90 | 96 |

| c-C6H11 | 6c | 96 | 96 |

| PhCH2CH2 | 6d | 94 | 92 |

| CH3(CH2)5 | 6e | 92 | 92 |

| Ph | 6f | 93 | 85 |

| p-MeO-C6H4 | 6g | 95 | 75 |

| p-NO2-C6H4 | 6h | 96 | 88 |

| 2-Naphthyl | 6i | 94 | 86 |

Data sourced from a study on the enantioselective organocatalytic conjugate additions of nitrophenylacetonitriles. acs.org

Similar reactivity and selectivity have been observed with ortho-nitrophenylacetonitrile, demonstrating the versatility of the nitro-group activation strategy. acs.org These investigations underscore the potential of nitrophenylacetonitriles as valuable nucleophiles for the stereoselective synthesis of complex organic molecules.

Advanced Research Directions and Future Perspectives

Development of Novel, Sustainable, and Environmentally Benign Synthetic Routes

The drive towards greener chemical manufacturing has spurred research into more sustainable methods for producing 3-nitrophenylacetonitrile. A key area of focus is the replacement of hazardous reagents and solvents with more environmentally friendly alternatives.

One promising avenue is the use of inorganic nitrates, such as bismuth nitrate (B79036) or cerium ammonium (B1175870) nitrate, adsorbed onto solid supports like silica (B1680970) gel for the nitration of phenylacetonitrile (B145931). researchgate.net This approach can mitigate the use of corrosive mixed acids (nitric and sulfuric acid) and reduce the generation of toxic nitrogen oxide fumes. researchgate.net Research in this area aims to optimize reaction conditions to improve yields and selectivity while minimizing waste. google.com For instance, a novel preparation technology has been developed that reports a yield of 70.5% for p-nitrophenylacetonitrile with significantly reduced NO2 emissions. google.com

Another sustainable approach involves the cyanation of 3-nitrobenzyl halides using less toxic cyanide sources. Traditional methods often employ highly toxic alkali metal cyanides. Future research is directed towards utilizing catalysts that can enable the use of safer cyanide alternatives, such as potassium ferrocyanide. google.com Additionally, the direct cyanation of benzyl (B1604629) alcohols, avoiding the need for halogenated intermediates, is being explored using catalysts like boron Lewis acids with isonitrile as the cyanide source. mdpi.com

The principles of green chemistry are also being applied through the use of alternative reaction media. Ultrasound-assisted synthesis in aqueous media has been shown to be an efficient and environmentally benign method for reactions involving nitrile compounds, often leading to high yields in short reaction times. scispace.com The use of water as a solvent, where possible, represents a significant step towards a more sustainable chemical industry. scispace.com

Table 1: Comparison of Synthetic Methodologies for Nitrophenylacetonitriles

| Method | Reagents | Advantages | Disadvantages |

| Traditional Nitration | Nitric acid, Sulfuric acid | High reactivity | Use of strong, corrosive acids; formation of NOx byproducts; environmental concerns with waste disposal. researchgate.net |

| Solid-Supported Nitration | Inorganic nitrates (e.g., Bi(NO₃)₃) on silica gel | Milder conditions; reduced acid waste; environmentally benign. researchgate.net | May require optimization for high yields and selectivity. |

| Traditional Cyanation | 3-Nitrobenzyl halide, Alkali metal cyanide (e.g., KCN) | Established method | Use of highly toxic cyanide reagents. |

| Greener Cyanation | 3-Nitro-o-chlorobenzene compounds, Ferrous iron cyanide salt, CuCl/CuBr catalyst | Lower toxicity of cyanide source; potential for industrial scale-up. google.com | May require specific catalysts and reaction conditions. |

| Ultrasound-Assisted Synthesis | Substrates in aqueous media | Rapid reactions; high yields; environmentally friendly solvent. scispace.com | Applicability may be substrate-dependent. |

Exploration of New Catalytic Systems for this compound Transformations

The functional groups of this compound, the nitro group and the nitrile group, offer a platform for a wide range of chemical transformations. The development of novel and efficient catalytic systems to selectively modify these groups is a major area of ongoing research.

For the selective reduction of the nitro group to an amine, catalytic hydrogenation using palladium on carbon (Pd/C) is a well-established method. However, research is expanding to include other catalytic systems. The use of metal-organic frameworks (MOFs) as catalysts or catalyst supports is a promising area. rsc.org For example, a sulfonic acid-functionalized MOF, S-IRMOF-3, has been shown to be an effective and recyclable catalyst for the synthesis of acrylonitrile (B1666552) derivatives. rsc.org

Biocatalysis offers a green and highly selective alternative for nitrile transformations. csir.co.za Nitrilase and nitrile hydratase enzymes can hydrolyze the nitrile group to a carboxylic acid or an amide, respectively, often under mild, aqueous conditions. csir.co.zaresearchgate.net These enzymatic methods can be particularly advantageous when other sensitive functional groups are present in the molecule. csir.co.za Research in this area focuses on discovering new enzymes with desired substrate specificities and engineering existing enzymes for improved activity and stability. nih.govresearchgate.net For instance, the nitrilase from Acidovorax facilis 72W has been engineered to enhance its secondary activity for the production of amides from nitriles. nih.gov

Phase-transfer catalysis is another powerful tool being explored for asymmetric synthesis involving nitrile compounds. mdpi.com Chiral phase-transfer catalysts can facilitate enantioselective reactions, leading to the formation of chiral products with high optical purity. mdpi.com

Expansion of Applications in Materials Science and Advanced Functional Materials

The unique electronic and structural properties of this compound and its derivatives make them attractive building blocks for the creation of advanced functional materials. ambeed.combldpharm.com

One area of significant interest is in the development of materials for optical and electronic applications. For example, thin films of a derivative, 2-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-ylimino)-2-(4-nitrophenyl) acetonitrile (B52724), have been investigated for their potential use in solar cells. sciepub.com The incorporation of nitrophenylacetonitrile moieties into polymers can lead to materials with specific optical or electronic properties. lookchem.com

Furthermore, the nitrile group can serve as a versatile handle for anchoring these molecules to surfaces or incorporating them into larger molecular architectures, such as metal-organic frameworks (MOFs). rsc.org This allows for the design of functional materials with tailored properties for applications in catalysis, sensing, and gas storage. rsc.org The ability to functionalize materials with nitrophenylacetonitrile opens up possibilities for creating novel materials with applications in diverse fields.

Interdisciplinary Research Integrating this compound Chemistry with Emerging Fields

The future of research on this compound will increasingly involve collaborations that bridge traditional chemistry with other scientific disciplines.

Nanotechnology: The functionalization of nanoparticles with this compound derivatives is a promising area. This could lead to the development of novel hybrid materials for applications in sensing, targeted drug delivery, and catalysis. The nitro group can be used to tune the electronic properties of the nanoparticles, while the nitrile group can be used for further chemical modifications.

Biotechnology: The synergy between organic synthesis and biotechnology is evident in the use of biocatalysts for the synthesis and transformation of this compound. csir.co.zaresearchgate.netnottingham.ac.uk This interdisciplinary approach not only provides environmentally friendly synthetic routes but also enables the production of complex chiral molecules that are difficult to access through traditional chemical methods. The development of novel biocatalytic systems for the synthesis of nitrogen-containing molecules is an active area of research. nottingham.ac.uk

Computational Chemistry: Computational modeling and theoretical calculations are becoming indispensable tools for understanding the reactivity of this compound and for designing new catalysts and materials. These computational approaches can predict reaction pathways, elucidate reaction mechanisms, and guide the experimental design of new functional molecules and materials, thereby accelerating the pace of discovery.

Q & A

Q. What are the standard methods for synthesizing 3-nitrophenylacetonitrile, and how can purity be validated in academic settings?

this compound is typically synthesized via nitration of phenylacetonitrile derivatives. A validated approach involves:

- Nitration conditions : Using mixed nitric-sulfuric acid at controlled temperatures (0–5°C) to minimize byproducts like dinitro derivatives .

- Purification : Recrystallization from ethanol or methanol to achieve ≥95% purity, verified by HPLC with UV detection (λ = 254 nm) .

- Purity validation : Melting point analysis (60–62°C) and LC-MS/MS to confirm absence of contaminants (e.g., 4-nitrophenylacetonitrile) .

Q. Which analytical techniques are most effective for structural characterization of this compound?

Key methods include:

- NMR spectroscopy : H and C NMR to confirm the nitrophenyl group and acetonitrile moiety (e.g., aromatic protons at δ 7.5–8.2 ppm, nitrile carbon at δ ~118 ppm) .

- FT-IR : Peaks at ~2240 cm (C≡N stretch) and ~1520/1350 cm (asymmetric/symmetric NO stretches) .

- High-resolution mass spectrometry (HRMS) : To verify molecular ion [M+H] at m/z 163.0504 (calculated for CHNO) .

Advanced Research Questions

Q. How can reaction conditions be optimized for the use of this compound in multi-step syntheses (e.g., heterocyclic frameworks)?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions at the nitrile group .

- Catalysis : Pd-mediated cross-coupling (e.g., Suzuki reactions) requires careful pH control (pH 7–9) to avoid decomposition .

- Byproduct mitigation : Use scavengers like molecular sieves to trap water in reactions involving Grignard reagents .

Q. What methodologies resolve contradictions in reported nitration regioselectivity for phenylacetonitrile derivatives?

Q. How can the stability of this compound under varying storage conditions be systematically evaluated?

Q. What advanced computational tools predict the reactivity of this compound in radical-mediated polymerizations?

- Molecular dynamics simulations : Model interactions with initiators like AIBN to predict polymerization rates .

- Electrostatic potential maps : Identify electron-deficient sites (e.g., nitrophenyl group) prone to radical attack .

Methodological Challenges

Q. How can researchers address discrepancies in reported melting points (e.g., 60–62°C vs. 113–115°C for positional isomers)?

Q. What strategies improve detection limits for trace impurities in this compound batches?

- SPE-HPLC-MS/MS : Solid-phase extraction (C18 cartridges) paired with tandem MS achieves detection limits <1 ng/mL for contaminants like nitroaniline derivatives .

- Internal standards : Use deuterated analogs (e.g., this compound-d) for quantification accuracy .

Data Interpretation Guidelines

Q. How should researchers analyze conflicting bioactivity data for this compound derivatives?

Q. What statistical frameworks are appropriate for reproducibility studies in nitration reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.